Ethyl 2-(7-bromoquinolin-2-YL)acetate

Description

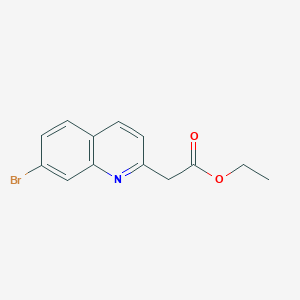

Ethyl 2-(7-bromoquinolin-2-yl)acetate is a brominated quinoline derivative featuring an ethyl acetate ester group at the quinoline core’s 2-position and a bromine substituent at the 7-position. Quinoline derivatives are notable for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The bromine atom enhances electrophilicity and influences binding interactions in biological systems, while the ester group improves solubility and modulates pharmacokinetic properties.

Properties

CAS No. |

1196151-60-6 |

|---|---|

Molecular Formula |

C13H12BrNO2 |

Molecular Weight |

294.14 g/mol |

IUPAC Name |

ethyl 2-(7-bromoquinolin-2-yl)acetate |

InChI |

InChI=1S/C13H12BrNO2/c1-2-17-13(16)8-11-6-4-9-3-5-10(14)7-12(9)15-11/h3-7H,2,8H2,1H3 |

InChI Key |

KVCQVFQGJDUBFP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(C=CC(=C2)Br)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-bromoquinolin-2-yl)acetate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of 2-quinolinecarboxylic acid with N-bromosuccinimide (NBS) in the presence of a catalyst, followed by esterification with ethanol under acidic conditions .

Industrial Production Methods

These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-bromoquinolin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction, altering the electronic properties of the compound.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of various substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinoline derivatives.

Hydrolysis: Formation of 2-(7-bromoquinolin-2-yl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(7-bromoquinolin-2-YL)acetate has been studied for its biological activities, particularly as a precursor for the synthesis of various pharmacologically active compounds.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of quinoline scaffolds have shown effectiveness against viruses such as SARS-CoV-2. A study reported that certain analogs exhibited low micromolar activity against SARS-CoV-2 replication, indicating that modifications to the this compound structure could enhance its antiviral properties .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that quinoline derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some compounds displaying potency greater than traditional antibiotics like ampicillin .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of new drug candidates.

Synthesis of Antimycobacterial Agents

In the quest for new antimycobacterial agents, derivatives of quinoline have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. The introduction of various substituents on the quinoline ring has been shown to enhance the antimicrobial activity significantly .

Structural Characterization

The structural characteristics of this compound have been analyzed using various spectroscopic techniques (e.g., NMR and MS). These analyses help in understanding the compound's reactivity and stability, which are crucial for its application in drug design.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-(7-bromoquinolin-2-yl)acetate is primarily related to its interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares Ethyl 2-(7-bromoquinolin-2-yl)acetate with five structurally related compounds:

Key Observations :

- Core Heterocycle: The quinoline/quinazoline cores (Target, ) enable π-π stacking in biological targets, while imidazole () and benzooxazole () cores prioritize hydrogen bonding.

- Substituent Position : Bromine at the 7-position (Target) vs. 6-position () alters electronic distribution and binding affinity.

Pharmacological Potential

- Quinoline Derivatives: Compounds like Ethyl 2’-(5,6-dihydrosanguinarine-6-yl)acetate () exhibit cytotoxicity against cancer cells, suggesting the target compound may share similar mechanisms due to structural homology.

- Imidazole Derivatives : Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate () is associated with antimicrobial activity, highlighting the role of brominated aromatic groups in disrupting microbial membranes.

- Benzooxazole Derivatives : Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate () may serve as a precursor for fluorescent probes due to its rigid, planar structure.

Physicochemical and Stability Profiles

Toxicity Considerations

- Ethyl Acetate Moiety : Ethyl acetate derivatives (e.g., ) induce developmental toxicity in zebrafish embryos at high concentrations (EC₅₀ = 0.2%), suggesting ester-containing compounds require dose optimization.

Biological Activity

Ethyl 2-(7-bromoquinolin-2-YL)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Overview of this compound

This compound belongs to a class of compounds known as quinolines, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring. Quinolines and their derivatives have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that compounds containing the quinoline moiety can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents.

| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.07 | 0.27 |

| Escherichia coli | 0.14 | 0.26 |

| Klebsiella pneumoniae | 0.10 | 0.20 |

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial therapies, especially in the context of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Research indicates that quinoline derivatives can induce cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For example, studies have reported IC50 values for related compounds against cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer), indicating their effectiveness in inhibiting tumor growth.

The mechanism of action for these compounds often involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which contribute to their cytotoxicity.

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of quinoline derivatives, including this compound, found that these compounds exhibited superior activity against resistant strains of Staphylococcus aureus compared to conventional antibiotics like ampicillin .

- Anticancer Properties : In another investigation, this compound was tested against multiple cancer cell lines, demonstrating significant antiproliferative effects with IC50 values suggesting high potency . The study highlighted the compound's ability to induce apoptosis in cancer cells through ROS-mediated pathways.

The biological activity of this compound can be attributed to its structural features:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve interactions with biological targets.

- Quinoline Core : The electron-rich nature of the quinoline ring facilitates binding to various enzymes and receptors involved in microbial growth and cancer proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.